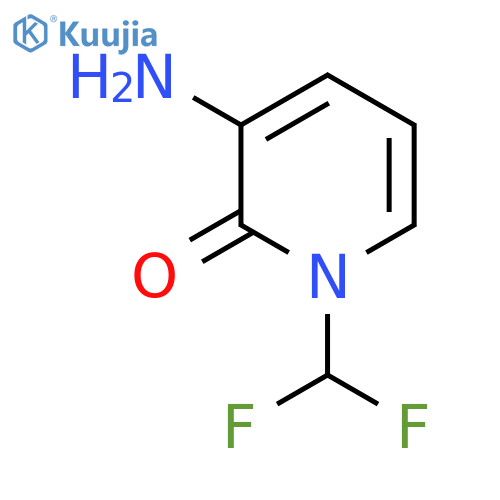Cas no 1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one)

1263181-53-8 structure
商品名:3-Amino-1-difluoromethyl-1H-pyridin-2-one
CAS番号:1263181-53-8
MF:C6H6F2N2O
メガワット:160.121448040009
CID:4827356
3-Amino-1-difluoromethyl-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE
- 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one
- 3-Amino-1-difluoromethyl-1H-pyridin-2-one
-
- インチ: 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2
- InChIKey: OVJFBQJIWRGUAH-UHFFFAOYSA-N
- ほほえんだ: FC(N1C=CC=C(C1=O)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Amino-1-difluoromethyl-1H-pyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM491697-1g |
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one |
1263181-53-8 | 97% | 1g |
$567 | 2022-06-13 | |
| Alichem | A029198653-1g |
3-Amino-1-difluoromethyl-1H-pyridin-2-one |
1263181-53-8 | 95% | 1g |
$591.60 | 2022-04-03 | |
| Aaron | AR01DLF8-2.5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 2.5g |
$1989.00 | 2023-12-16 | |
| Enamine | EN300-783230-2.5g |
3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |
1263181-53-8 | 95% | 2.5g |
$1428.0 | 2024-05-22 | |
| 1PlusChem | 1P01DL6W-250mg |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 250mg |
$508.00 | 2024-07-09 | |
| 1PlusChem | 1P01DL6W-500mg |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 500mg |
$766.00 | 2024-07-09 | |
| 1PlusChem | 1P01DL6W-2.5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 2.5g |
$1827.00 | 2024-07-09 | |
| 1PlusChem | 1P01DL6W-5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 5g |
$2670.00 | 2024-07-09 | |
| Enamine | EN300-783230-0.25g |
3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |
1263181-53-8 | 95% | 0.25g |
$361.0 | 2024-05-22 | |
| Aaron | AR01DLF8-10g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 10g |
$4331.00 | 2023-12-16 |
3-Amino-1-difluoromethyl-1H-pyridin-2-one 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 307-59-5(perfluorododecane)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
